molecular formula C10H21N3S B11077704 5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

Cat. No.: B11077704
M. Wt: 215.36 g/mol
InChI Key: SZLPPHMQUGYSKB-UHFFFAOYSA-N
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Description

5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes with thiosemicarbazide in the presence of an acidic catalyst. The reaction is carried out in a solvent mixture of water and ethanol at room temperature. The formation of the target compound is confirmed by techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) .

Industrial Production Methods

Industrial production methods for this compound may involve the use of ionic liquids as catalysts. Ionic liquids offer several advantages, including low vapor pressure, high chemical stability, and ease of recovery and recycling. These properties make them suitable for large-scale synthesis of 1,2,4-triazolidine-3-thione derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolidine derivatives.

Scientific Research Applications

5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and exhibit antioxidant activity sets it apart from other similar compounds.

Properties

Molecular Formula

C10H21N3S

Molecular Weight

215.36 g/mol

IUPAC Name

5-ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C10H21N3S/c1-5-10(4)11-9(14)13(12-10)7-6-8(2)3/h8,12H,5-7H2,1-4H3,(H,11,14)

InChI Key

SZLPPHMQUGYSKB-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=S)N(N1)CCC(C)C)C

Origin of Product

United States

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